

An In-depth Technical Guide to Octahydropyrazino[2,1-c][1][2]oxazine

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Compound of Interest

Compound Name: Octahydropyrazino[2,1-c][1,4]oxazine

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Introduction

Octahydropyrazino[2,1-c][1][2]oxazine is a bicyclic heterocyclic compound containing a fused pyrazine and oxazine ring system. This scaffold is of interest to medicinal chemists due to the diverse biological activities exhibited by the broader class of oxazine derivatives. While specific research on the parent octahydropyrazino[2,1-c]oxazine is limited, its structural motifs are present in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of the known basic properties, a proposed synthetic approach, and the general biological context of this heterocyclic system.

Core Physicochemical Properties

Experimentally determined physical properties for the parent octahydropyrazino[2,1-c]oxazine are not readily available in the public domain. However, data for its stereoisomers and their dihydrochloride salts have been reported, primarily as computed properties. This information is crucial for understanding its potential behavior in biological systems and for guiding synthetic and formulation efforts.

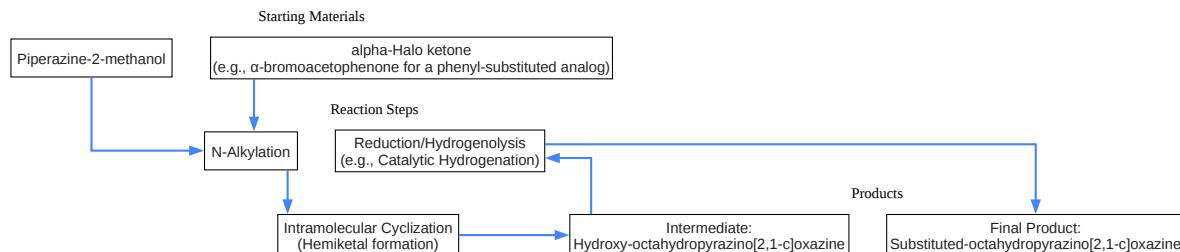
Table 1: Physicochemical Properties of Octahydropyrazino[2,1-c][1][2]oxazine and its Derivatives

Property	(S)- Octahydropyrazino [2,1-c][1][2]oxazine	(R)- Octahydropyrazino [2,1-c][1][2]oxazine	(S)- Octahydropyrazino [2,1-c][1][2]oxazine dihydrochloride
CAS Number	1089759-42-1[2]	508241-14-3[3]	1089280-14-7[4]
Molecular Formula	C ₇ H ₁₄ N ₂ O[5]	C ₇ H ₁₄ N ₂ O[3]	C ₇ H ₁₆ Cl ₂ N ₂ O[4]
Molecular Weight	142.20 g/mol [5]	142.1989 g/mol [3]	215.12 g/mol [4]
IUPAC Name	(9aS)-1,3,4,6,7,8,9,9a octahydropyrazino[2,1- c][1][2]oxazine[4]	(9aR)- octahydropyrazino[2,1- c][1][2]oxazine	(9aS)-1,3,4,6,7,8,9,9a - octahydropyrazino[2,1- c][1] [2]oxazine;dihydrochlo- ride[4]
Topological Polar Surface Area	24.5 Å ² [5]	24.5 Å ²	24.5 Å ² [4]
Hydrogen Bond Donor Count	1	1	2
Hydrogen Bond Acceptor Count	3	3	3
XLogP3-AA (Computed)	-0.7	-0.7	Not Available

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of the parent octahydropyrazino[2,1-c]oxazine is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds, such as 3-substituted octahydropyrido[2,1-c][1][2]oxazines.^[1] The following represents a generalized, proposed experimental workflow.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for substituted octahydropyrazino[2,1-c]oxazines.

Experimental Protocol (Proposed)

Step 1: N-Alkylation and Intramolecular Cyclization

- Dissolve piperazine-2-methanol in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add a base, for example, potassium carbonate or triethylamine, to the solution.
- Slowly add a solution of an alpha-halo ketone (e.g., 2-chloroethanol or a protected version thereof for the unsubstituted core) in the same solvent at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is expected to yield the hydroxy-octahydropyrazino[2,1-c]oxazine intermediate through spontaneous intramolecular cyclization.

- Work-up the reaction by quenching with water and extracting the product with an organic solvent. The crude product may be purified by column chromatography.

Step 2: Reduction (if necessary for substituted analogs)

This step is primarily for analogs where a reducible group is introduced in the first step (e.g., a keto group that is subsequently reduced to a methylene group).

- Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
- Add a catalyst, for example, palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the final compound by column chromatography or recrystallization.

Characterization:

The final product should be characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.

While specific spectral data for the parent compound is not publicly available, commercial suppliers of the (S)-isomer and its dihydrochloride salt indicate the availability of ^1H NMR, suggesting that such data exists.^[6]

Biological Activities and Potential Signaling Pathways

There is a lack of specific biological data for octahydropyrazino[2,1-c]oxazine in the scientific literature. However, the broader class of oxazine derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities.[\[7\]](#)[\[8\]](#)[\[9\]](#) This suggests that octahydropyrazino[2,1-c]oxazine could be a valuable scaffold for the development of new therapeutic agents.

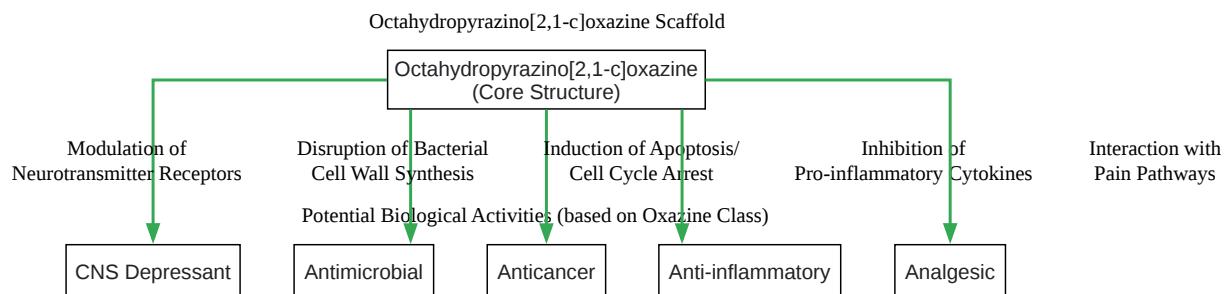
Table 2: Reported Biological Activities of the Oxazine Class of Compounds

Biological Activity	Reference
Sedative	[7]
Analgesic	[7]
Antipyretic	[7]
Anticonvulsant	[7]
Antitubercular	[7]
Antitumor	[7] [8]
Antimalarial	[7]
Antimicrobial	[7] [9]

Given the structural similarity to other centrally active agents, it is plausible that octahydropyrazino[2,1-c]oxazine derivatives could interact with various receptors and enzymes in the central nervous system (CNS). For instance, a study on the closely related octahydropyrido[2,1-c][\[1\]](#)[\[2\]](#)oxazine system demonstrated CNS depressant effects, measured by a reduction in locomotor activity in mice.[\[1\]](#)

Potential Signaling Pathways

Due to the absence of specific studies on octahydropyrazino[2,1-c]oxazine, any depiction of signaling pathways would be highly speculative. However, based on the general activities of the oxazine class, one could envision interactions with pathways related to neurotransmission, cell cycle regulation (in the context of anticancer activity), or inflammatory cascades.

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Caption: Potential biological activities of the octahydropyrazino[2,1-c]oxazine scaffold.

Conclusion

Octahydropyrazino[2,1-c]oxazine represents a heterocyclic system with potential for further exploration in drug discovery. While detailed experimental data on the parent compound is currently scarce, the available information on its isomers and the broader class of oxazines provides a solid foundation for future research. The proposed synthetic pathway offers a starting point for the chemical synthesis of this and related molecules, which will be essential for enabling detailed biological evaluation. Further investigation into the specific biological targets and mechanisms of action of octahydropyrazino[2,1-c]oxazine derivatives is warranted to fully understand their therapeutic potential.

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